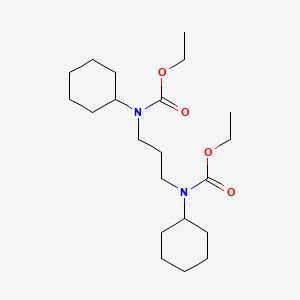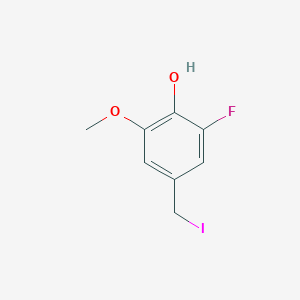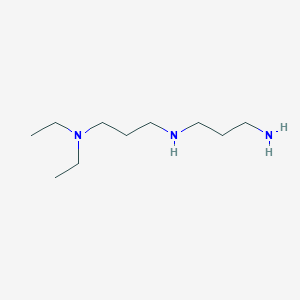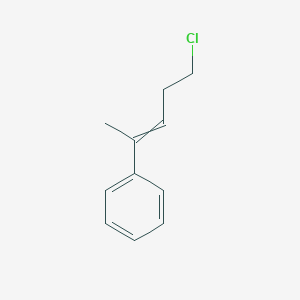
Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester is a complex organic compound with the molecular formula C_9H_18N_2O_4. It consists of 65 atoms, including 38 hydrogen atoms, 21 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester typically involves the reaction of diethyl carbonate with 1,3-propanediamine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Diethyl carbonate+1,3-propanediamine→Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of high-efficiency catalysts and optimized reaction conditions ensures high yield and purity of the product. The process is designed to minimize waste and energy consumption, making it economically viable.
化学反应分析
Types of Reactions
Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH^-) and alkoxide ions (RO^-) are used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted carbamates and related compounds.
科学研究应用
Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, coatings, and other industrial materials.
作用机制
The mechanism of action of carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, leading to changes in their structure and function. These interactions can result in various biological effects, including inhibition or activation of enzymatic activity and modulation of cellular processes.
相似化合物的比较
Carbamic acid, 1,3-propanediylbis(cyclohexyl-, diethyl ester can be compared with other similar compounds, such as:
- Carbamic acid, 1,3-propanediylbis(cyclohexyl-, dimethyl ester
- Carbamic acid, 1,3-propanediylbis(cyclohexyl-, dipropyl ester
- Carbamic acid, 1,3-propanediylbis(cyclohexyl-, dibutyl ester
These compounds share similar structural features but differ in the length and nature of the ester groups. The unique properties of this compound, such as its specific reactivity and interactions, make it distinct from its analogs.
属性
CAS 编号 |
98225-20-8 |
|---|---|
分子式 |
C21H38N2O4 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
ethyl N-cyclohexyl-N-[3-[cyclohexyl(ethoxycarbonyl)amino]propyl]carbamate |
InChI |
InChI=1S/C21H38N2O4/c1-3-26-20(24)22(18-12-7-5-8-13-18)16-11-17-23(21(25)27-4-2)19-14-9-6-10-15-19/h18-19H,3-17H2,1-2H3 |
InChI 键 |
NFXCYZSBELUIGO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N(CCCN(C1CCCCC1)C(=O)OCC)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene](/img/structure/B14327821.png)







![4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14327857.png)
![1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane](/img/structure/B14327873.png)

